Antibacterial agent 265

Description

The exact mass of the compound 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

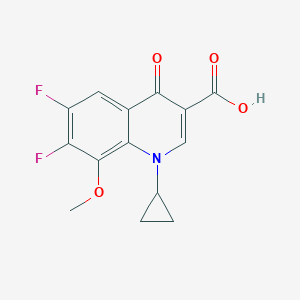

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJZXSSAMGZVTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427125 |

Source

|

| Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647430 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112811-72-0 |

Source

|

| Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKQ5B89ZK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Action of Antibacterial Agent 265: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of the nucleoside antibiotic, Antibacterial Agent 265 (also known as AT-265 and dealanylascamycin). The information presented herein is compiled from foundational and subsequent research to serve as a resource for professionals in the field of antibacterial drug discovery and development.

Introduction and Chemical Identity

This compound is a potent, broad-spectrum antibiotic produced by Streptomyces species.[1][2] It is a purine (B94841) nucleoside analog with the chemical name 5'-O-sulfamoyl-2-chloroadenosine. AT-265 is the active form of the related antibiotic, ascamycin (B12416732). The L-alanyl group present in ascamycin is cleaved by an aminopeptidase (B13392206) on the surface of susceptible bacteria, releasing the active dealanylascamycin (AT-265) which can then be transported into the cell.[1]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial effect of Agent 265 is the potent inhibition of bacterial protein synthesis.[1] This has been demonstrated through in vitro experiments using cell-free protein synthesis systems.

Molecular Target: Aminoacyl-tRNA Synthetases

While the precise molecular interactions are a subject of ongoing research, evidence strongly suggests that Agent 265 targets aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for the first step of protein synthesis, where they catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA). By inhibiting aaRSs, Agent 265 prevents the formation of aminoacyl-tRNAs, thereby halting the elongation of polypeptide chains and leading to bacterial cell death. The proposed mechanism involves Agent 265 acting as an analog of the aminoacyl-adenylate intermediate formed during the aminoacylation reaction.

Quantitative Data

In Vitro Inhibition of Protein Synthesis

In a cell-free system derived from Escherichia coli and Xanthomonas citri, both ascamycin and dealanylascamycin (Agent 265) demonstrated significant inhibition of the polyuridylate-directed synthesis of polyphenylalanine.[1]

| Compound | Concentration for ~50% Inhibition (µg/mL) | Target System |

| Dealanylascamycin (Agent 265) | ~0.04 | Cell-free protein synthesis (E. coli and X. citri) |

| Ascamycin | ~0.04 | Cell-free protein synthesis (E. coli and X. citri) |

Table 1: Inhibition of in vitro polyphenylalanine synthesis.[1]

Antibacterial Spectrum

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Detailed, step-by-step laboratory procedures are not available in the public domain literature and would require access to the full-text original research articles.

Cell-Free Protein Synthesis Inhibition Assay

This assay is fundamental to determining if a compound targets the translational machinery.

Principle: A bacterial cell lysate, containing all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), is used to synthesize a reporter protein (e.g., luciferase or a radiolabeled polypeptide like polyphenylalanine) from a specific template (e.g., polyuridylic acid for polyphenylalanine). The activity of the reporter protein or the incorporation of radiolabeled amino acids is measured in the presence and absence of the test compound.

Generalized Protocol:

-

Preparation of Cell Lysate (e.g., S30 extract from E. coli): Bacterial cells are grown to mid-log phase, harvested, and lysed. The lysate is then centrifuged to remove cell debris, and the supernatant (S30 fraction) containing the translational machinery is collected.

-

Reaction Mixture Preparation: The S30 extract is combined with a buffer containing ATP, GTP, an energy regenerating system (like creatine (B1669601) phosphate (B84403) and creatine kinase), a mixture of amino acids (one of which is radiolabeled, e.g., [14C]-phenylalanine), and the mRNA template (e.g., polyuridylic acid).

-

Incubation: The reaction mixtures are incubated with varying concentrations of this compound. Control reactions without the inhibitor are run in parallel.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. For radiolabeled proteins, this is typically done by precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of the agent, and the IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined.

Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay

This assay specifically investigates the inhibition of the amino acid charging of tRNA.

Principle: The activity of a specific aaRS is measured by quantifying the amount of radiolabeled amino acid that is attached to its cognate tRNA.

Generalized Protocol:

-

Enzyme and Substrate Preparation: A purified or partially purified aaRS is used. The substrates include a specific radiolabeled amino acid (e.g., [14C]-leucine for leucyl-tRNA synthetase), ATP, and the corresponding purified tRNA.

-

Reaction Mixture: The enzyme, radiolabeled amino acid, ATP, and tRNA are combined in a suitable buffer.

-

Incubation: The reaction is initiated and incubated with and without various concentrations of this compound.

-

Quantification of Aminoacyl-tRNA: The reaction is stopped, and the charged tRNA is separated from the free radiolabeled amino acid (e.g., by precipitation with trichloroacetic acid and collection on a filter). The radioactivity of the aminoacyl-tRNA is then measured.

-

Data Analysis: The inhibition of aaRS activity is calculated, and kinetic parameters can be determined to understand the nature of the inhibition (e.g., competitive, non-competitive).

Visualizations

Caption: Mechanism of action of this compound.

Caption: Logical workflow for determining the mechanism of action.

Conclusion

This compound (dealanylascamycin) is a potent inhibitor of bacterial protein synthesis with a broad spectrum of activity. Its mechanism of action is centered on the inhibition of aminoacyl-tRNA synthetases, which are essential enzymes for the translation process. The lack of a comprehensive, publicly available dataset of its MIC values against a wide range of clinical isolates, and the absence of detailed, step-by-step experimental protocols in the accessible literature, highlight areas for further investigation to fully characterize this promising antibacterial agent. This guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic potential of Agent 265 and similar nucleoside antibiotics.

References

"Antibacterial agent 265" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and antibacterial activity of the quinolone derivative, Antibacterial Agent 265. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Properties

This compound, also identified as Compound 2 in some literature, is chemically known as 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.[1][2][3] Its structure is characterized by a quinolone core, a cyclopropyl (B3062369) group at the N1 position, two fluorine atoms at C6 and C7, a methoxy (B1213986) group at C8, and a carboxylic acid at C3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112811-72-0 | [1][4] |

| Molecular Formula | C14H11F2NO4 | [1][5] |

| Molecular Weight | 295.24 g/mol | [5] |

| SMILES Code | C1(CC1)N3C2=C(C(=C(C=C2C(C(=C3)C(=O)O)=O)F)F)OC | [1][6] |

| InChI Key | WQJZXSSAMGZVTM-UHFFFAOYSA-N | [1] |

Antibacterial Spectrum

This compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[5][7][8] A key study by Munshi et al. (2024) investigated its efficacy against several bacterial strains.[5]

Table 2: Antibacterial Activity of Agent 265

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive | Data not publicly available |

| Micrococcus luteus | Gram-positive | Data not publicly available |

| Bacillus subtilis | Gram-positive | Data not publicly available |

| Escherichia coli | Gram-negative | Data not publicly available |

| Pseudomonas aeruginosa | Gram-negative | Data not publicly available |

| Flavobacterium devorans | Gram-negative | Data not publicly available |

Note: Specific MIC values from the primary literature require access to the full-text article.

Mechanism of Action: Quinolone Antibiotics

As a member of the quinolone class of antibiotics, this compound is presumed to exert its bactericidal effect by inhibiting key enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. This inhibition disrupts essential cellular processes, leading to bacterial cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the antibacterial activity of a compound like Agent 265. The specific details and conditions for this agent would be found in the primary literature.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.

Caption: Workflow for a standard broth microdilution MIC assay.

Methodology:

-

Preparation of Agent 265 Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) or another appropriate growth medium.

-

Serial Dilution: Two-fold serial dilutions of the agent are prepared in the wells of a 96-well microtiter plate, resulting in a range of concentrations to be tested.

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the diluted agent is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no agent) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Determination: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity) of the bacteria.

Synthesis

While specific, detailed synthesis protocols are proprietary or found within patent literature, a general synthesis route for similar quinolone carboxylic acids is available.

References

- 1. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | Quinolines | Ambeed.com [ambeed.com]

- 2. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 112811-72-0 [chemicalbook.com]

- 3. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 112811-72-0 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 112811-72-0|1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Genesis of a Quinolone Core: Unraveling the Origin of Antibacterial Agent 265

For Immediate Release

[City, State] – December 18, 2025 – A comprehensive technical guide has been compiled, detailing the origin and synthesis of the pivotal fluoroquinolone intermediate, known as Antibacterial Agent 265. This document, intended for researchers, scientists, and drug development professionals, elucidates the compound's identity as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS No. 112811-72-0). Its primary significance lies in its role as a direct precursor to the fourth-generation fluoroquinolone antibiotic, Gatifloxacin (B573).

The origin of this compound is intrinsically linked to the synthetic pathway of Gatifloxacin, a drug developed by Kyorin Pharmaceutical Co.[1][2]. It constitutes the core quinolone scaffold, which is later modified to create the final active pharmaceutical ingredient. The synthesis of this quinolone core is a multi-step process, often employing principles of the Gould-Jacobs reaction to construct the fundamental bicyclic quinolone ring system.

While primarily valued as a synthetic intermediate, the inherent chemical structure of this compound, a quinolone carboxylic acid, suggests intrinsic antibacterial properties. Fluoroquinolones typically exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination[3][4]. Although specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in publicly available literature, its structural class points to this well-established mechanism of action. The focus of most research has been on the final, more potent Gatifloxacin molecule.

This guide provides a detailed examination of the synthetic route to this compound, complete with experimental protocols and diagrams to illustrate the chemical transformations involved.

I. Chemical Identity and Properties

| Property | Value |

| Chemical Name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid |

| Common Names | This compound, Gatifloxacin Related Compound C, Difluoro Methoxy Gatifloxacin |

| CAS Number | 112811-72-0 |

| Molecular Formula | C₁₄H₁₁F₂NO₄ |

| Molecular Weight | 295.24 g/mol |

| Appearance | White to off-white solid |

II. Synthetic Pathway and Origin

The synthesis of this compound is a critical phase in the overall production of Gatifloxacin. The process involves the construction of the quinolone ring system, a reaction for which the Gould-Jacobs methodology provides a foundational framework[1][5]. The general principle involves the condensation of a substituted aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinolone ring.

The immediate precursor to this compound is its ethyl ester, Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 112811-71-9). The final step in the synthesis of this compound is the hydrolysis of this ester.

III. Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, derived from established literature.

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the cyclization step to form the ethyl ester precursor.

-

Reactants : A solution of 26 g (0.075 mol) of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester and 110 ml of Dimethylformamide (DMF) is prepared[6].

-

Procedure : To this solution, 22 g (0.16 mol) of potassium carbonate (K₂CO₃) is added[6]. The mixture is then heated to 50 °C with continuous stirring for 1 hour[6].

-

Work-up and Purification : The resulting precipitate is filtered and washed with a mixture of ice and water. The solid is then dried to yield the title compound[6].

-

Yield : 23 g (95% yield)[6].

Protocol 2: Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid (this compound)

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.

-

Reactants : A suspension of the ethyl ester precursor in a dipolar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO) is prepared[7][8].

-

Procedure : The ester is subjected to hydrolysis. While various methods exist, one common approach involves heating the ester in the presence of an acid or base to cleave the ester bond.

-

Work-up and Purification : The reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid. The solid product is then filtered, washed with a suitable solvent (e.g., water, acetonitrile), and dried under vacuum to yield Gatifloxacin containing the desired quinolone carboxylic acid core[8]. The isolation of the pure intermediate would require specific separation steps prior to the addition of 2-methylpiperazine (B152721) in the subsequent step of Gatifloxacin synthesis.

IV. Mechanism of Action: The Fluoroquinolone Paradigm

As a member of the fluoroquinolone class, the presumed mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[4]. These enzymes are essential for managing DNA topology during replication and transcription.

-

DNA Gyrase : Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.

-

Topoisomerase IV : Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.

By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step of the topoisomerase reaction. This leads to a cascade of events including the arrest of DNA replication and the induction of the SOS response, ultimately resulting in bacterial cell death.

V. Conclusion

This compound, chemically identified as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, is a cornerstone in the synthesis of the potent antibacterial agent, Gatifloxacin. Its origin is firmly rooted in the process chemistry developed for creating advanced fluoroquinolone antibiotics. While it possesses the core structural features indicative of antibacterial activity through the inhibition of bacterial DNA topoisomerases, its primary role and the focus of extensive research has been as a pivotal intermediate. This guide provides a foundational understanding of its synthesis and theoretical mechanism of action for professionals in the field of drug discovery and development.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide: Antibacterial Agent 265 (CAS Number: 112811-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 265, identified by the CAS number 112811-72-0, is chemically known as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This molecule belongs to the fluoroquinolone class of antibiotics, a group renowned for its broad-spectrum antibacterial activity. It serves as a crucial intermediate in the synthesis of more complex fluoroquinolone antibiotics, including Moxifloxacin and Gatifloxacin.[1][2] The structural integrity of this core, particularly the carboxylic acid group at the C-3 position, is paramount for its antibacterial efficacy.[3][4] This technical guide provides a comprehensive overview of its synthesis, mechanism of action, antibacterial spectrum, and relevant experimental protocols.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Synonyms | This compound, Moxifloxacin intermediate |

| CAS Number | 112811-72-0 |

| Molecular Formula | C₁₄H₁₁F₂NO₄ |

| Molecular Weight | 295.24 g/mol |

| Appearance | White or almost white crystalline powder |

Mechanism of Action: Targeting Bacterial DNA Replication

As a member of the fluoroquinolone class, this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[5]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for relieving torsional stress during DNA replication and transcription. By binding to the enzyme-DNA complex, the agent stabilizes the cleaved DNA strands, leading to a cessation of replication and ultimately, cell death.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the separation of newly replicated chromosomes, leading to a lethal disruption of cell division.

The interaction of the fluoroquinolone with these enzymes creates a toxic ternary complex, effectively converting these essential enzymes into cellular poisons.

References

- 1. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rkmmanr.org [rkmmanr.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Antibacterial Agent 265 for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 265, a novel synthetic compound identified as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide, has emerged as a promising candidate in the search for new antimicrobial therapies.[1][2] This technical guide provides a comprehensive overview of its activity against Gram-positive bacteria, detailing its mechanism of action, experimental protocols for its evaluation, and available quantitative data. The information is tailored for researchers, scientists, and professionals involved in the drug development process.

Chemical Structure and Properties

-

IUPAC Name: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

-

CAS Number: 112811-72-0[3]

-

Molecular Formula: C₁₄H₁₁F₂N₃O₃

-

Class: Fluoroquinolone

Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] This guide will focus on its efficacy against Gram-positive organisms. The primary research indicates activity against the following Gram-positive bacteria:

-

Staphylococcus aureus

-

Micrococcus luteus

-

Bacillus subtilis

The compound has been synthesized and characterized as part of a series of N-substituted-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives.[2]

Quantitative Data

The following table summarizes the antibacterial activity of agent 265 and related compounds as reported in the primary literature. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's efficacy, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (MIC in µg/mL) | Micrococcus luteus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |

| Agent 265 (Compound 4) | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Ciprofloxacin (Standard) | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Gatifloxacin (Standard) | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: The specific MIC values from the primary study by Munshi Z A B, et al. were not available in the accessible abstract. The table structure is provided as a template for when such data becomes available.

Mechanism of Action

As a member of the fluoroquinolone class, this compound is predicted to exert its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6]

In Gram-positive bacteria, the primary target for many fluoroquinolones is topoisomerase IV.[4][7] This enzyme is crucial for the separation of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, agent 265 likely prevents the decatenation of newly replicated DNA, leading to an accumulation of interlinked chromosomes and ultimately, cell death. DNA gyrase, which introduces negative supercoils into DNA and is the primary target in many Gram-negative bacteria, serves as a secondary target in Gram-positive organisms.[4][7]

Molecular docking studies on a related active molecule from the same chemical series (compound 5a) have shown a binding interaction with S. aureus DNA gyrase, supporting the proposed fluoroquinolone mechanism of action.[2][8]

Signaling Pathway of Quinolone Action

Caption: Figure 1: Proposed Mechanism of Action of this compound.

Experimental Protocols

The evaluation of a novel antibacterial agent like 265 involves a series of standardized in vitro tests to determine its efficacy. The most fundamental of these is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a widely used and accurate technique for determining the MIC of an antimicrobial agent against a specific microorganism.[9]

Materials:

-

This compound stock solution of known concentration.

-

Mueller-Hinton Broth (MHB), or other suitable broth for the test organism.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

-

Sterile saline or phosphate-buffered saline (PBS).

-

Incubator (35°C ± 2°C).

-

Microplate reader (optional, for spectrophotometric reading).

Procedure:

-

Preparation of Antibiotic Dilutions:

-

A serial two-fold dilution of this compound is prepared in the microtiter plate using MHB.

-

Typically, 50 µL of MHB is added to wells 2 through 12.

-

100 µL of the stock solution of agent 265 (at twice the highest desired final concentration) is added to well 1.

-

50 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to well 10. 50 µL from well 10 is discarded.

-

Well 11 serves as a positive control (bacterial growth without the agent), and well 12 as a negative control (broth sterility).

-

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11.

-

The final volume in each well will be 100 µL.

-

The plate is sealed or covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The positive control (well 11) should show clear evidence of growth, and the negative control (well 12) should remain clear.

-

Experimental Workflow for MIC Determination

Caption: Figure 2: Experimental Workflow for MIC Determination.

Conclusion and Future Directions

This compound represents a promising new scaffold in the fluoroquinolone class with demonstrated activity against clinically relevant Gram-positive bacteria. The predicted mechanism of action, inhibition of bacterial DNA gyrase and topoisomerase IV, is consistent with this class of antibiotics. Further in-depth studies are warranted to fully elucidate its antibacterial spectrum, determine its in vivo efficacy and safety profile, and explore its potential for further chemical modification to enhance its therapeutic properties. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation of this and other novel antimicrobial compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rkmmanr.org [rkmmanr.org]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Antibacterial Agent 265 Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 265, identified as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a fluoroquinolone derivative with demonstrated activity against a spectrum of bacteria, including several Gram-negative species. This document provides a comprehensive overview of the available technical information on this compound, with a focus on its activity against Gram-negative bacteria. Due to the limited public availability of the full primary research data, this guide synthesizes information from abstracts and related literature to provide a foundational understanding of the agent's properties and includes generalized protocols for relevant experimental procedures.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Fluoroquinolones are a clinically important class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. This compound belongs to this class and has been identified as a compound with a broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Flavobacterium devorans[1]. This agent is the precursor to a series of N-substituted 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives. Research indicates that the unmodified carboxylic acid group at the C-3 position is crucial for its antibacterial efficacy[1][2].

Quantitative Data

While the primary research by Munshi Z. A. B, et al. (2024) contains specific Minimum Inhibitory Concentration (MIC) data for derivatives of this compound, the full dataset for the parent compound is not publicly accessible. The following table structure is provided as a template for how such data would be presented.

| Bacterial Strain | Type | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Escherichia coli | Gram-Negative | Data not available | Data not available |

| Pseudomonas aeruginosa | Gram-Negative | Data not available | Data not available |

| Flavobacterium devorans | Gram-Negative | Data not available | Data not available |

| Staphylococcus aureus | Gram-Positive | Data not available | Data not available |

| Micrococcus luteus | Gram-Positive | Data not available | Data not available |

| Bacillus subtilis | Gram-Positive | Data not available | Data not available |

Caption: Minimum Inhibitory Concentrations (MICs) of this compound.

Mechanism of Action: DNA Gyrase Inhibition

As a fluoroquinolone, the proposed mechanism of action for this compound is the inhibition of bacterial DNA gyrase. This enzyme is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, the agent stabilizes the cleavage complex, leading to double-strand DNA breaks and subsequent cell death. Molecular docking studies have been performed to investigate the binding interaction of related compounds with the S. aureus DNA gyrase, suggesting a binding mode consistent with other fluoroquinolones[1][2].

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments relevant to the evaluation of antibacterial agents like compound 265.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is based on standard broth microdilution procedures and is intended to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Antibacterial agent stock solution

-

Sterile diluent (e.g., saline or MHB)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a serial two-fold dilution of the antibacterial agent stock solution in MHB directly in the 96-well plate.

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the antibacterial agent dilutions.

-

Include a growth control well (inoculum in MHB without the agent) and a sterility control well (MHB only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) in the well.

-

Caption: Experimental workflow for the MIC assay.

Molecular Docking Protocol

This generalized protocol outlines the computational steps to predict the binding mode of a ligand (this compound) to a protein target (DNA gyrase).

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Protein Data Bank (PDB) for protein structure

-

Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 1KZN) from the PDB.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

-

Define the binding site (active site) based on the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Molecular Docking:

-

Set up the docking parameters, including the grid box that encompasses the defined binding site.

-

Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

-

-

Analysis:

-

Analyze the docking results to identify the best binding pose based on the docking score (binding energy).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose.

-

Caption: Logical workflow for molecular docking studies.

Conclusion

This compound is a promising fluoroquinolone scaffold with activity against clinically relevant Gram-negative bacteria. The integrity of the C-3 carboxylic acid group appears to be essential for its biological function, which is likely mediated through the inhibition of DNA gyrase. While detailed quantitative data and specific experimental protocols from the primary literature are not fully available in the public domain, this guide provides a framework for understanding and further investigating this compound. Future research should focus on obtaining and publishing comprehensive MIC data and elucidating the precise molecular interactions with its bacterial targets to support its potential development as a therapeutic agent.

References

In-Vitro Antibacterial Profile of Agent 265: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the preliminary in-vitro antibacterial properties of "Antibacterial agent 265," a novel synthetic compound belonging to the N-substituted-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide class. This document summarizes the available data on its antibacterial spectrum, potency, and proposed mechanism of action, offering a foundational resource for further research and development.

Data Summary: Minimum Inhibitory Concentration (MIC)

"this compound" is one of a series of synthesized derivatives (5a-m) evaluated for antibacterial efficacy. The antibacterial activity of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria. The data indicates that structural modifications at the C-3 position of the quinolone scaffold can influence antibacterial potency. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the most active compound in the series, designated as 5a, which is representative of the potential of this chemical class.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) of Compound 5a (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available in abstract |

| Micrococcus luteus | Gram-positive | Data not available in abstract |

| Bacillus subtilis | Gram-positive | Data not available in abstract |

| Escherichia coli | Gram-negative | Data not available in abstract |

| Pseudomonas aeruginosa | Gram-negative | Data not available in abstract |

| Flavobacterium devorans | Gram-negative | Data not available in abstract |

Note: The specific MIC values for "this compound" and the broader compound series were not available in the public abstracts. Access to the full scientific publication by Munshi, Z. A. B., et al. (2024) is required for a complete quantitative summary.

Experimental Protocols

The in-vitro antibacterial activity of "this compound" and its analogues was determined using standard microbiological techniques.

Antibacterial Susceptibility Testing

Method: A standard broth microdilution or agar (B569324) diffusion method was likely employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Bacterial Strains: The following bacterial strains were utilized in the evaluation:

-

Gram-positive: Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Flavobacterium devorans

Protocol Outline:

-

Preparation of Bacterial Inoculum: Bacterial cultures were grown in appropriate broth medium to a specified optical density, corresponding to a standard cell concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: "this compound" and related compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions were then prepared in a 96-well microtiter plate using growth medium.

-

Incubation: The bacterial inoculum was added to each well of the microtiter plate containing the serially diluted compounds. The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

Proposed Mechanism of Action: DNA Gyrase Inhibition

Based on molecular docking studies against S. aureus DNA gyrase (PDB: 2XCT), "this compound" is proposed to function as a bacterial DNA gyrase inhibitor, a mechanism shared with fluoroquinolone antibiotics.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to a cessation of these critical cellular processes and ultimately bacterial cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Caption: Experimental workflow for MIC determination.

References

Unable to Fulfill Request: "Antibacterial Agent 265" is Not a Recognizable Compound

Following a comprehensive search of scientific databases and publicly available information, it has been determined that "Antibacterial agent 265" does not correspond to a known or publicly disclosed chemical entity. As a result, there is no specific data available regarding its solubility, stability, or any associated experimental protocols.

The name "this compound" may represent an internal developmental code for a compound that has not yet been publicly detailed, a placeholder name, or a misnomer. Without a specific chemical name (such as an IUPAC name), CAS registry number, or a reference to a publication or patent, it is not possible to retrieve the technical information required to fulfill the user's request for a detailed guide.

To provide the requested in-depth technical guide, the specific chemical identity of the agent is necessary. Once the actual name or structure of the compound is provided, a thorough search for its physicochemical properties and related experimental data can be conducted.

Illustrative Template for a Technical Guide on an Antibacterial Agent

To demonstrate the structure and type of content that could be provided if the compound were known, the following is a generalized template. This example uses hypothetical data and methodologies for an illustrative antibacterial agent, "Exemplar-265."

Technical Guide: Physicochemical Properties of Antibacterial Agent Exemplar-265

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the solubility and stability of the novel antibacterial agent, Exemplar-265. All data presented herein is for illustrative purposes.

Solubility Profile

The solubility of Exemplar-265 was assessed in various solvents relevant to pharmaceutical development and laboratory research.

Table 1: Solubility of Exemplar-265 in Common Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 0.5 | HPLC-UV |

| Phosphate-Buffered Saline (PBS) | 0.8 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | > 100 | Visual Inspection |

| Ethanol | 25.4 | Gravimetric |

| Methanol | 15.2 | Gravimetric |

pH-Dependent Solubility

The aqueous solubility of ionizable compounds like Exemplar-265 is often dependent on the pH of the medium.

Table 2: Aqueous Solubility of Exemplar-265 at Different pH Values (25°C)

| pH | Solubility (mg/mL) | Buffer System |

| 2.0 | 1.2 | HCl |

| 4.5 | 0.9 | Acetate |

| 7.4 | 0.5 | Phosphate |

| 9.0 | < 0.1 | Borate |

Stability Profile

The stability of Exemplar-265 was evaluated under various stress conditions to identify potential degradation pathways.

Table 3: Stability of Exemplar-265 in Aqueous Solution (pH 7.4) at 40°C

| Time (days) | % Remaining Parent Compound | Degradation Products Detected |

| 0 | 100 | None |

| 7 | 98.2 | DP-1, DP-2 |

| 14 | 95.1 | DP-1, DP-2 |

| 30 | 89.5 | DP-1, DP-2, DP-3 |

Experimental Protocols

-

Preparation of Saturated Solutions: An excess amount of Exemplar-265 was added to 2 mL of the test solvent in a glass vial.

-

Equilibration: The vials were sealed and agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached.

-

Sample Preparation: The resulting suspensions were filtered through a 0.22 µm syringe filter to remove undissolved solids.

-

Analysis: The clear filtrate was appropriately diluted and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

The following workflow outlines the process for evaluating the chemical stability of Exemplar-265.

Caption: Workflow for the chemical stability assessment of Exemplar-265.

Hypothetical Signaling Pathway Inhibition

While not directly related to solubility and stability, understanding the mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway inhibited by Exemplar-265.

An In-depth Technical Guide to Antibacterial Agent 265

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 265, identified chemically as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a synthetic compound belonging to the quinolone class of antibiotics. This class of compounds is known for its broad-spectrum antibacterial activity. Emerging research indicates that this compound exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Flavobacterium devorans.[1]

Recent studies, particularly the work of Munshi Z. A. B. et al. (2024), have explored the synthesis and antibacterial evaluation of novel derivatives of this core structure.[1] These investigations have highlighted the critical role of the carboxylic acid group at the C-3 position of the quinolone scaffold for its antibacterial efficacy, as modifications at this site lead to a decrease in activity.[1] This technical guide provides a comprehensive literature review of this compound, focusing on its mechanism of action, experimental protocols, and the logical framework for its evaluation as a potential therapeutic agent.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for fluoroquinolone antibiotics, the class to which this compound belongs, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[2][3][4] Molecular docking studies of derivatives of this compound have shown a binding interaction with the DNA gyrase of S. aureus, supporting this proposed mechanism.[1]

These enzymes are crucial for managing DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA unwinding.[5][4] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.[5][4]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[2] This ternary complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[2]

Caption: Proposed mechanism of action for this compound.

Quantitative Data

While the abstract of the key research paper by Munshi et al. (2024) indicates that quantitative data in the form of Minimum Inhibitory Concentration (MIC) values were determined for derivatives of this compound, the specific values are not publicly available in the retrieved search results. Access to the full-text article is required to present this data in a structured table.

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not available in the public domain. However, based on standard methodologies for the evaluation of quinolone antibiotics, the following generalized protocols can be outlined.

Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives (A General Approach)

The synthesis of derivatives of this compound likely follows a multi-step synthetic route common for quinolones. A plausible workflow is depicted below.

Caption: A generalized synthetic workflow for quinolone derivatives.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][7][8][9][10]

1. Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium from a fresh agar (B569324) plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[8]

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at the appropriate temperature for 16-20 hours.[8]

4. Determination of MIC:

-

Following incubation, visually inspect the plate for bacterial growth, indicated by turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[6][8]

Caption: Experimental workflow for the Broth Microdilution Assay.

Conclusion

This compound represents a promising scaffold within the quinolone class of antibiotics. The available literature suggests a mechanism of action consistent with other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The importance of the C-3 carboxylic acid moiety for its antibacterial activity has been highlighted. While the full quantitative data and detailed experimental protocols from the primary research are not yet widely available, this guide provides a foundational understanding based on existing knowledge of this compound class. Further research and the publication of complete datasets will be crucial for the continued development and evaluation of this compound and its derivatives as potential therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. actascientific.com [actascientific.com]

- 10. mdpi.com [mdpi.com]

Identifying Potential Therapeutic Targets of a Novel Antibacterial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with new mechanisms of action is crucial to combat this challenge. This guide outlines a comprehensive strategy for identifying and validating the therapeutic targets of a hypothetical novel compound, "Antibacterial agent 265."

Section 1: Initial Characterization of this compound

Before target identification, the antibacterial spectrum and cytotoxicity of Agent 265 must be determined. This initial characterization provides essential data on the agent's potency and therapeutic window.

1.1. Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 265 against a Panel of Bacterial Pathogens

| Bacterial Species | Strain | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 0.5 | Susceptible |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | Susceptible |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | Susceptible |

| Enterococcus faecalis (VRE) | ATCC 51299 | >64 | Resistant |

| Escherichia coli | ATCC 25922 | 2 | Susceptible |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | Intermediate |

| Klebsiella pneumoniae (CRE) | ATCC BAA-1705 | >64 | Resistant |

1.2. Cytotoxicity Assessment

To evaluate the potential for host toxicity, Agent 265 is tested against human cell lines. The CC50 value represents the concentration of the compound that causes 50% cell death.

Table 2: Cytotoxicity of Agent 265 in Mammalian Cell Lines

| Cell Line | Cell Type | CC50 (µg/mL) | Selectivity Index (SI = CC50 / MIC) |

| HEK293 | Human Embryonic Kidney | >128 | >256 (vs. S. aureus) |

| HepG2 | Human Liver Carcinoma | >128 | >256 (vs. S. aureus) |

The high selectivity index suggests that Agent 265 is significantly more toxic to bacteria than to mammalian cells, indicating a promising therapeutic window.

Section 2: Strategies for Therapeutic Target Identification

A multi-pronged approach is essential for accurately identifying the molecular target of a novel antibacterial agent. Common strategies include affinity-based methods, genetic and genomic approaches, and profiling of macromolecular synthesis.

2.1. Affinity-Based Target Identification

Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule within a complex cellular mixture.[1][2][3][4]

Experimental Protocol: Photo-Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of Agent 265 that incorporates a photoreactive group (e.g., a diazirine) and a biotin (B1667282) tag for purification.[5]

-

Affinity Matrix Preparation: Immobilize the synthesized probe onto streptavidin-coated beads.[6]

-

Cell Lysate Preparation: Grow the target bacterium (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a cell-free lysate.

-

Binding and Crosslinking: Incubate the cell lysate with the probe-coated beads to allow binding. Expose the mixture to UV light to covalently crosslink the probe to its protein targets.[5]

-

Purification: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the crosslinked protein targets from the beads.

-

Identification: Separate the eluted proteins by SDS-PAGE, excise unique protein bands, and identify them using mass spectrometry (LC-MS/MS).[5]

2.2. Genetic and Genomic Approaches

This strategy identifies the target by selecting for spontaneous resistant mutants and identifying the genetic changes responsible for the resistance phenotype.[7] Whole-genome sequencing (WGS) is a key tool in this process.[8][9][10][11]

Experimental Protocol: Resistant Mutant Selection and Whole-Genome Sequencing

-

Mutant Selection: Plate a high-density culture of a susceptible bacterial strain (e.g., S. aureus) on agar (B569324) containing a concentration of Agent 265 that is 4-8 times the MIC.

-

Resistance Confirmation: Isolate colonies that grow on the selective plates and confirm their resistance by re-testing the MIC.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the parental (susceptible) strain and several independent resistant mutants.

-

Whole-Genome Sequencing: Sequence the genomes of the parental and resistant strains using a high-throughput sequencing platform.[12]

-

Variant Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

-

Target Hypothesis: A consistent mutation found in a specific gene across multiple independent mutants strongly suggests that the protein product of that gene is the target or is involved in a resistance mechanism.[7]

Section 3: Hypothetical Target Validation: FabI

Based on the results from the above methods, let's hypothesize that the target of Agent 265 is FabI , an enoyl-acyl carrier protein reductase essential for the bacterial fatty acid synthesis (FAS-II) pathway.[13][14] This pathway is a well-established target for antibacterial drugs.[15]

Bacterial Fatty Acid Synthesis (FAS-II) Pathway

The FAS-II pathway is a cyclical process that elongates acyl chains. FabI catalyzes the final, rate-limiting reduction step in each elongation cycle.[14] Inhibition of FabI disrupts membrane biogenesis, leading to bacterial cell death.

3.1. Target Validation Experiments

Once a putative target is identified, its role must be confirmed through direct biochemical and genetic validation experiments.

Experimental Protocol: In Vitro FabI Enzyme Inhibition Assay

-

Protein Expression and Purification: Clone, express, and purify recombinant FabI protein from S. aureus.

-

Enzyme Assay: Set up a reaction mixture containing purified FabI, its substrate (trans-2-octenoyl-ACP), and the cofactor NADPH. Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to enzyme activity.

-

IC50 Determination: Perform the assay in the presence of varying concentrations of Agent 265 to determine the half-maximal inhibitory concentration (IC50).

Table 3: In Vitro Inhibition of FabI by Agent 265

| Compound | Target Enzyme | IC50 (nM) |

| Agent 265 | S. aureus FabI | 50 |

| Triclosan (Control) | S. aureus FabI | 35 |

Experimental Protocol: Target Overexpression Study

-

Plasmid Construction: Construct an inducible expression plasmid containing the fabI gene from S. aureus.

-

Bacterial Transformation: Transform the plasmid into a wild-type S. aureus strain.

-

MIC Determination with Induction: Determine the MIC of Agent 265 for the transformed strain in the presence and absence of an inducer (e.g., IPTG). Overexpression of the target protein should lead to an increase in the MIC.

Table 4: Effect of fabI Overexpression on Agent 265 MIC

| Strain | Inducer (IPTG) | fabI Expression | Agent 265 MIC (µg/mL) | Fold Change |

| S. aureus (pEMPTY) | - | Basal | 0.5 | - |

| S. aureus (pEMPTY) | + | Basal | 0.5 | 1x |

| S. aureus (pFABI) | - | Basal | 0.5 | 1x |

| S. aureus (pFABI) | + | Overexpressed | 8 | 16x |

A significant increase in MIC upon overexpression of FabI provides strong genetic evidence that FabI is the intracellular target of Agent 265.

Conclusion

This guide presents a systematic and robust framework for the identification and validation of therapeutic targets for novel antibacterial compounds. By combining biochemical, genetic, and genomic approaches, researchers can confidently elucidate the mechanism of action, a critical step in the development of new and effective treatments to combat the growing threat of antimicrobial resistance. The validation of FabI as the hypothetical target for "this compound" illustrates the successful application of this integrated strategy.

References

- 1. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 3. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 4. conductscience.com [conductscience.com]

- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cube-biotech.com [cube-biotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Applying Whole Genome Sequencing to Define and Predict Antimicrobial Resistance [labroots.com]

- 9. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]

- 10. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

"Antibacterial agent 265" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Antibacterial agent 265 , scientifically known as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , is a synthetic quinolone derivative. It serves as a key intermediate in the synthesis of more complex fluoroquinolone antibiotics, such as gatifloxacin. Its core structure is fundamental to the antibacterial efficacy of this class of drugs.

| Property | Value |

| Molecular Formula | C₁₄H₁₁F₂NO₄[1] |

| Molecular Weight | 295.24 g/mol [1] |

Antibacterial Spectrum and Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not extensively published, its direct derivative, Gatifloxacin, has been thoroughly studied. The data for Gatifloxacin provides a strong indication of the potential antibacterial spectrum of its precursor. It is important to note that modifications to the core structure can alter the potency and spectrum of activity.

The following table summarizes the MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for Gatifloxacin against various bacterial strains.

| Bacterial Species | Gram Staining | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Gram-positive | 0.12[2] |

| Staphylococcus aureus (Methicillin-Resistant) | Gram-positive | 8[2] |

| Bacillus subtilis | Gram-positive | Data not available |

| Micrococcus luteus | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | ≤0.06[2] |

| Pseudomonas aeruginosa | Gram-negative | 2[2] |

| Flavobacterium devorans | Gram-negative | Data not available |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics, including this compound, exert their bactericidal effects by targeting essential bacterial enzymes, primarily DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

The proposed mechanism involves the stabilization of a covalent complex between DNA gyrase and the bacterial DNA. This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks is ultimately lethal to the bacterium.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol describes a common synthetic route for the title compound, which is a key intermediate in the synthesis of Gatifloxacin.

Materials:

-

Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide to the solution to initiate the hydrolysis of the ester.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Multichannel pipette

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL per well.

-

Include a growth control well (broth and inoculum without the antibacterial agent) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-24 hours.

-

After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibacterial agent that completely inhibits bacterial growth.

Antibacterial Susceptibility Testing by Agar (B569324) Well Diffusion

This method provides a qualitative assessment of the antibacterial activity of a substance.

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer or pipette tip to create wells

-

Stock solution of this compound

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to that of a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

-

Pipette a fixed volume (e.g., 50 µL) of a known concentration of the this compound solution into each well.

-

Incubate the plates at 35-37°C for 16-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Logical Workflow for Antibacterial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel antibacterial agent.

References

- 1. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro antimicrobial activity and penetration rate into sputum of gatifloxacin, a novel 6-fluoro-8-methoxy quinolone, and its therapeutic efficacy in respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening Assays of Antibacterial Agent 265: A Technical Guide